molecular formula C24H16F3N3O B2643369 3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901229-71-8

3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2643369
CAS RN: 901229-71-8
M. Wt: 419.407
InChI Key: HRNCXJIVPOGOGJ-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of pyrazoloquinolines, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis and Chemical Transformations

Quinoline derivatives, including structures similar to the specified compound, are known for their efficiency as fluorophores. These compounds are extensively used in biochemistry and medicine for studying biological systems. Aminoquinolines, a related category, show promise as potential antioxidants and radioprotectors due to their complex aromatic systems containing heteroatoms, which are crucial for sensitive and selective applications. Synthesis methods for these derivatives often involve reactions of chloro-quinolines with amino acids, showcasing their chemical versatility and potential for creating new sensitive and selective compounds (Aleksanyan & Hambardzumyan, 2013).

Biological Applications

Certain quinoline derivatives have been synthesized with antimicrobial properties, indicating their potential in developing new treatments. For example, pyrazolo[3,4-d]pyrimidine derivatives have shown promising antibacterial and antifungal activity, highlighting the versatility of quinoline structures in addressing various microbial threats (Holla et al., 2006).

Photophysical Properties and Applications

The exploration of excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline based fluorophores emphasizes the significance of quinoline derivatives in photophysical studies. These compounds exhibit dual emissions, including normal and ESIPT emissions, with large Stokes shifts, making them suitable for various optical applications. Their photophysical properties, such as fluorescence behavior in different solvent polarities, are essential for developing sensitive fluorescence probes and materials for organic electronics (Padalkar & Sekar, 2014).

properties

IUPAC Name

3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-fluorophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F3N3O/c1-2-31-18-9-3-14(4-10-18)22-20-13-28-23-19(11-16(26)12-21(23)27)24(20)30(29-22)17-7-5-15(25)6-8-17/h3-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNCXJIVPOGOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

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